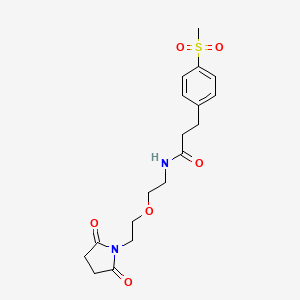

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with two key substituents:

- A 2,5-dioxopyrrolidin-1-yl ethoxy ethyl group, which introduces a reactive pyrrolidinone ring. This moiety is often utilized in prodrug design or as a conjugation handle due to its susceptibility to nucleophilic attack .

- A 4-(methylsulfonyl)phenyl group, a strong electron-withdrawing substituent known to enhance binding affinity in enzyme inhibitors (e.g., cyclooxygenase-2 (COX-2) targeting agents) .

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6S/c1-27(24,25)15-5-2-14(3-6-15)4-7-16(21)19-10-12-26-13-11-20-17(22)8-9-18(20)23/h2-3,5-6H,4,7-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNGWSMFDJLYFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The ethoxyethyl chain is then introduced via an etherification reaction, followed by the attachment of the methylsulfonylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with modified functional groups.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features of Analogues

Analysis :

- The target compound lacks heterocyclic systems (e.g., oxadiazole, imidazole) present in analogues but incorporates a pyrrolidinone group, which may enhance solubility or enable covalent binding .

- The methylsulfonyl group contrasts with the fluorophenyl () and dimethoxyphenyl () groups, suggesting divergent electronic properties and target selectivity.

Analysis :

- The target compound’s synthesis is inferred to require amide bond formation and linker installation , contrasting with the heterocycle-driven syntheses in and cross-coupling reactions in .

- The absence of transition-metal catalysts (cf. ) may simplify scalability but limit functional group diversity.

Physicochemical and Pharmacokinetic Inferences

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic compound derived from the pyrrolidine-2,5-dione framework. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The focus of this article is to explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Calcium Channel Inhibition : Similar compounds have shown the ability to inhibit calcium currents mediated by L-type calcium channels (Cav12), which is crucial for neurotransmitter release and muscle contraction.

- Anticonvulsant Properties : Research indicates that derivatives of the pyrrolidine structure exhibit broad-spectrum anticonvulsant effects. These effects have been demonstrated in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

Biological Activity

The biological activities of this compound can be summarized as follows:

- Anticonvulsant Activity :

- Antinociceptive Effects :

- Cellular Mechanisms :

Research Findings

A review of recent studies highlights several key findings regarding the biological activity of this compound:

- Case Studies :

- Pharmacokinetics :

- The compound exhibits high metabolic stability when tested on human liver microsomes, suggesting a favorable pharmacokinetic profile that could support further clinical development.

Data Tables

The following table summarizes key pharmacological properties and findings related to this compound:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₈S |

| Molecular Weight | 354.31 g/mol |

| Anticonvulsant Efficacy | Effective in MES and PTZ models |

| Antinociceptive Activity | Significant reduction in pain responses |

| Metabolic Stability | High stability in human liver microsomes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.